molecular formula C12H10O4 B12169258 2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester CAS No. 258345-34-5

2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester

Cat. No.: B12169258
CAS No.: 258345-34-5
M. Wt: 218.20 g/mol
InChI Key: HYJKYIDUUIWJQT-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzopyran ring system with a carboxylic acid esterified with a methyl group at the 7th position and a methyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-7-hydroxycoumarin with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvents and reagents are chosen based on their availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzopyran derivatives.

Scientific Research Applications

2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact pathways involved depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-Benzopyran-2-carboxylic acid: Similar structure but lacks the methyl ester group.

    7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester: Similar core structure with different substituents.

Uniqueness

2H-1-Benzopyran-7-carboxylic acid, 4-methyl-2-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 7th position and the methyl group at the 4th position differentiates it from other benzopyran derivatives and influences its reactivity and interactions with biological targets.

Properties

CAS No.

258345-34-5

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 4-methyl-2-oxochromene-7-carboxylate

InChI

InChI=1S/C12H10O4/c1-7-5-11(13)16-10-6-8(12(14)15-2)3-4-9(7)10/h3-6H,1-2H3

InChI Key

HYJKYIDUUIWJQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)C(=O)OC

Origin of Product

United States

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